cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate
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Overview
Description
Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate is an organic compound with the molecular formula C32H54N2O3. It is a derivative of glycine, where the amino group is substituted with a cyclododecyl group and the carboxyl group is esterified with a 4-(undecylcarbamoyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate typically involves the esterification of glycine with cyclododecanol and subsequent reaction with 4-(undecylcarbamoyl)phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(cyclododecyloxy)carbonyl]glycinate: A similar compound with an ethyl ester group instead of the cyclododecyl group.
4-decanamido-N-[4-(undecylcarbamoyl)phenyl]benzamide: Another related compound with a benzamide structure.
Uniqueness
Cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate is unique due to its specific structural features, such as the cyclododecyl group and the 4-(undecylcarbamoyl)phenyl ester. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C32H54N2O3 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
cyclododecyl 2-[4-(undecylcarbamoyl)anilino]acetate |
InChI |
InChI=1S/C32H54N2O3/c1-2-3-4-5-6-10-13-16-19-26-33-32(36)28-22-24-29(25-23-28)34-27-31(35)37-30-20-17-14-11-8-7-9-12-15-18-21-30/h22-25,30,34H,2-21,26-27H2,1H3,(H,33,36) |
InChI Key |
OPBZKBNSQSNWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NCC(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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